molecular formula C49H75CoN12O10 B083512 Vitamin B12 factor B CAS No. 13963-62-7

Vitamin B12 factor B

Cat. No.: B083512
CAS No.: 13963-62-7
M. Wt: 1051.1 g/mol
InChI Key: CACQFZSAEXEWBL-UHFFFAOYSA-L
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Description

Vitamin B12, also known as cobalamin, is a water-soluble vitamin that plays a crucial role in the metabolism of every cell in the human body. It is involved in DNA synthesis, fatty acid and amino acid metabolism, and red blood cell formation. Vitamin B12 is unique among vitamins as it contains a metal ion, cobalt, at its core. This vitamin is essential for the proper functioning of the brain and nervous system, as well as for the formation of blood .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of Vitamin B12 is highly complex due to its intricate structure. The synthesis involves over 30 steps, making it one of the most challenging compounds to produce synthetically.

Industrial Production Methods: Industrial production of Vitamin B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms for this purpose are strains of Propionibacterium freudenreichii and Pseudomonas denitrificans. These bacteria are cultivated in large fermentation tanks under controlled conditions, where they produce Vitamin B12 as a byproduct of their metabolic processes. The vitamin is then extracted and purified for use in supplements and fortified foods .

Chemical Reactions Analysis

Types of Reactions: Vitamin B12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1.1 Molecular Biology and Genetics

Vitamin B12 is essential for the synthesis of nucleic acids. Research indicates that Vitamin B12 deficiency can lead to DNA damage due to impaired synthesis of pyrimidine bases necessary for DNA replication. This has implications in understanding genetic stability and the etiology of certain diseases . Studies have shown that photolysis of Vitamin B12 can generate radicals that cleave DNA strands, suggesting potential applications in targeted drug delivery systems where Vitamin B12 conjugates are used to transport chemotherapeutic agents specifically to cancer cells .

1.2 Neuroprotective Effects

Vitamin B12 has been investigated for its neuroprotective properties. It is involved in the metabolism of homocysteine, and its deficiency can lead to elevated levels of this amino acid, which is associated with neurodegenerative diseases . Clinical studies have demonstrated that supplementation with Vitamin B12 can improve neurological function in patients with conditions like multiple sclerosis and amyotrophic lateral sclerosis . The vitamin's role in reducing oxidative stress through the upregulation of antioxidant enzymes further supports its potential therapeutic applications in neurodegenerative disorders .

Clinical Applications

2.1 Treatment of Deficiency

Vitamin B12 supplementation is critical for individuals at risk of deficiency, including vegetarians, the elderly, and those with gastrointestinal disorders. Clinical guidelines recommend parenteral administration (intramuscular or subcutaneous) for severe cases, while high-dose oral supplements may be effective for milder deficiencies . A systematic review highlighted that intramuscular injections of 1000 µg daily for one week followed by weekly doses significantly improved hemoglobin levels and overall health outcomes in patients with severe deficiency .

2.2 Management of Neurological Disorders

Vitamin B12 has been shown to alleviate symptoms associated with various neurological conditions. For instance, randomized controlled trials have reported significant improvements in pain and ulcer healing associated with aphthous ulcers when treated with Vitamin B12 . Additionally, its administration has been linked to better outcomes in patients with depression and cognitive decline, suggesting its role as a supportive treatment in psychiatric care .

Case Studies

3.1 Severe Deficiency Case

A notable case involved a 15-year-old boy diagnosed with severe cobalamin deficiency presenting with symptoms mimicking acute leukemia. Following a regimen of intramuscular Vitamin B12 injections, his condition improved significantly within two months, highlighting the importance of timely intervention .

3.2 Neurological Improvement

In another case study, an adult patient with neurological symptoms attributed to Vitamin B12 deficiency showed remarkable recovery after receiving high-dose Vitamin B12 therapy. Laboratory tests indicated normalization of hematological parameters and improvement in neurological function after consistent treatment over several months .

Data Summary Table

Application AreaDescriptionEvidence Source
Molecular BiologyRole in DNA synthesis; potential for targeted drug delivery systems ,
NeuroprotectionAlleviation of symptoms in neurodegenerative diseases; antioxidant properties ,
Clinical TreatmentEffective management of Vitamin B12 deficiency; improvement in hematological parameters ,
Case StudiesDocumented recovery from severe deficiency; neurological improvement post-treatment ,

Mechanism of Action

Vitamin B12 acts as a coenzyme for several important enzymes in the body:

The molecular targets of Vitamin B12 include enzymes involved in DNA synthesis and repair, as well as those involved in the metabolism of fatty acids and amino acids. The pathways influenced by Vitamin B12 are crucial for maintaining cellular health and preventing genetic instability .

Comparison with Similar Compounds

Uniqueness: Vitamin B12 is unique due to its complex structure, which includes a corrin ring and a central cobalt ion. This structure allows it to participate in a wide range of biochemical reactions that are essential for human health. Unlike other vitamins, Vitamin B12 is not synthesized by plants or animals but is produced by certain bacteria and archaea .

Biological Activity

Vitamin B12, also known as cobalamin, is a water-soluble vitamin essential for various biological processes in the human body. Among its multiple forms, methylcobalamin and 5-deoxyadenosylcobalamin are the active coenzyme forms that play critical roles in metabolism, particularly in DNA synthesis, red blood cell formation, and neurological function. This article delves into the biological activity of Vitamin B12, specifically focusing on its mechanisms of action, clinical significance, and related case studies.

Vitamin B12 functions primarily as a cofactor for two key enzymes:

  • Methionine Synthase : This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid crucial for protein synthesis and methylation reactions. Methionine is also a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, RNA, proteins, and lipids .
  • L-Methylmalonyl-CoA Mutase : This enzyme facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA in the metabolism of certain fatty acids and amino acids. This reaction is vital for energy production and metabolic balance .

Absorption and Transport

The absorption of Vitamin B12 is a complex process involving several steps:

  • Release from Food : Vitamin B12 is bound to proteins in food and must be released by gastric acid and proteases in the stomach.
  • Binding to Transport Proteins : Once released, it binds to haptocorrin in saliva and later to intrinsic factor (IF) in the intestine. The Vitamin B12-IF complex is absorbed in the distal ileum through receptor-mediated endocytosis .
  • Transport in Plasma : In circulation, Vitamin B12 is primarily bound to transcobalamin II (TC), which delivers it to tissues. Only about 20% of circulating Vitamin B12 is bound to TC; the rest is associated with haptocorrin .

Clinical Significance

Vitamin B12 deficiency can lead to significant health issues, including:

  • Anemia : Macrocytic anemia occurs due to impaired red blood cell formation.
  • Neurological Disorders : Deficiency can result in neuropathy, cognitive decline, and other neurological symptoms due to its role in myelin synthesis .

Table 1: Clinical Manifestations of Vitamin B12 Deficiency

Symptom/ConditionDescription
Macrocytic AnemiaEnlarged red blood cells due to impaired division
Peripheral NeuropathyNerve damage leading to weakness and numbness
Cognitive ImpairmentMemory loss and cognitive decline
GlossitisInflammation of the tongue

Case Studies

Several case studies have highlighted the effects of Vitamin B12 deficiency on health:

  • Case Study on Neuropathy : A 65-year-old male presented with peripheral neuropathy attributed to Vitamin B12 deficiency. After treatment with intramuscular injections of methylcobalamin, significant improvement in neurological symptoms was observed within weeks .
  • Anemia Management : A review of patients with macrocytic anemia showed that high-dose oral Vitamin B12 supplementation (1000-2000 mcg daily) effectively corrected hematological parameters within three months .
  • Cognitive Function Recovery : A clinical trial involving older adults with cognitive impairment demonstrated that supplementation with 500 mcg of Vitamin B12 daily improved memory function after six months .

Research Findings

Recent studies have explored the molecular mechanisms underlying Vitamin B12's biological activity:

  • Gene Expression Modulation : Research indicates that Vitamin B12 influences gene expression related to cellular metabolism and neuroprotection. Upregulation of proteins involved in antioxidant defense has been observed following supplementation .
  • Network Analysis : A comprehensive network analysis revealed that Vitamin B12 affects numerous proteins involved in vital biological processes such as nucleic acid metabolism and cellular stress response .

Table 2: Differentially Expressed Proteins Post-Vitamin B12 Treatment

Protein NameRegulation StatusFunction
PTBP1UpregulatedInvolved in pre-mRNA processing
SODUpregulatedAntioxidant enzyme
DHFRDownregulatedFolate metabolism

Properties

IUPAC Name

cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQFZSAEXEWBL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75CoN12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1051.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13963-62-7
Record name Vitamin B12 factor B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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